![molecular formula C11H22N2O2 B2487256 tert-Butyl (2R,3S)-2,3-dimethylpiperazine-1-carboxylate CAS No. 1932400-68-4](/img/structure/B2487256.png)
tert-Butyl (2R,3S)-2,3-dimethylpiperazine-1-carboxylate
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Description
Synthesis Analysis
The synthesis of related tert-butyl carboxylate derivatives involves starting materials such as L-alanine or L-cystine, leading to the preparation of different chiral auxiliaries and intermediates (Studer, Hintermann, & Seebach, 1995). Another synthesis route involves starting from tert-butyl 4-oxopiperidine-1-carboxylate, coupled with various reagents to produce different substituted compounds (Çolak et al., 2021).
Molecular Structure Analysis
The molecular and crystal structure of related compounds are characterized by X-ray crystallographic analysis, displaying various intramolecular hydrogen bonding patterns. For example, compounds have been studied to reveal specific spatial arrangements and bonding, contributing to their reactivity and interaction with other molecules (Çolak et al., 2021).
Chemical Reactions and Properties
tert-Butyl carboxylate derivatives participate in numerous chemical reactions, such as Michael additions, alkylation, and deprotonation, influenced by their unique molecular structures. These reactions are essential for constructing various molecular architectures and are pivotal in synthetic organic chemistry (Studer, Hintermann, & Seebach, 1995).
Scientific Research Applications
Synthesis and Applications in Chiral Chemistry
tert-Butyl (2R,3S)-2,3-dimethylpiperazine-1-carboxylate has been utilized in the synthesis of various chiral molecules. For instance, Studer, Hintermann, and Seebach (1995) synthesized both enantiomers of a similar compound, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, from L-alanine. They used it as a chiral auxiliary in dipeptide synthesis, achieving high enantiomer ratios in products like enantiomerically pure 2-methyl-3-phenylpropanoic acid. Their work highlights the compound's role in synthesizing complex chiral structures with high selectivity (Studer, Hintermann & Seebach, 1995).
Preparation of Piperidine Derivatives
Moskalenko and Boev (2014) explored the use of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone in synthesizing various piperidine derivatives. These derivatives are important in medicinal chemistry, indicating the compound's potential in developing therapeutic agents (Moskalenko & Boev, 2014).
Molecular Structure Studies
Kolter et al. (1996) studied the molecular structure of a related ester, tert-butyl 5-(hydroxymethyl)-2-(1-methylethyl)-3-oxopiperazine-1-carboxylate, contributing to the understanding of molecular configurations and interactions in similar compounds. Such studies are vital for rational drug design and understanding molecular interactions (Kolter, Rübsam, Giannis & Nieger, 1996).
Stereoselective Synthesis
Boev, Moskalenko, Belopukhov, and Przheval’skii (2015) reported on the stereoselective synthesis of tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates. Their research demonstrates the compound's utility in producing specific stereoisomers, crucial in creating drugs with desired pharmacological properties (Boev, Moskalenko, Belopukhov & Przheval’skii, 2015).
properties
IUPAC Name |
tert-butyl (2R,3S)-2,3-dimethylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-9(2)13(7-6-12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTXPZPWCLGBFD-DTWKUNHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(CCN1)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](N(CCN1)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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